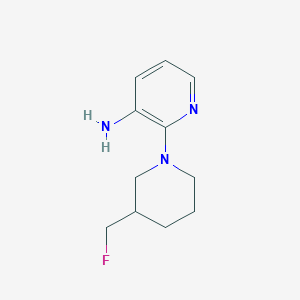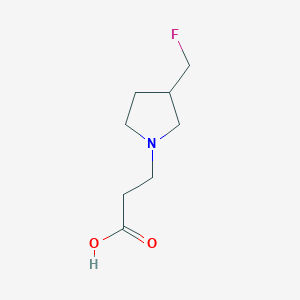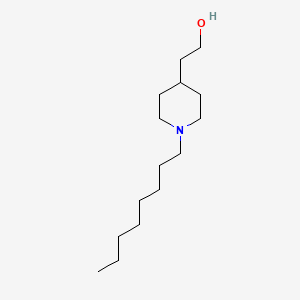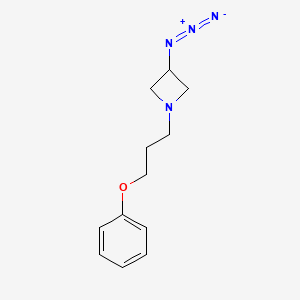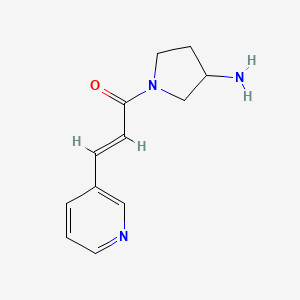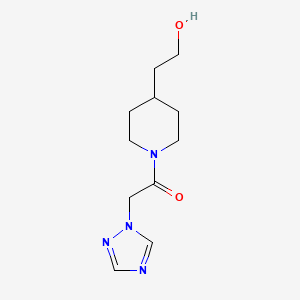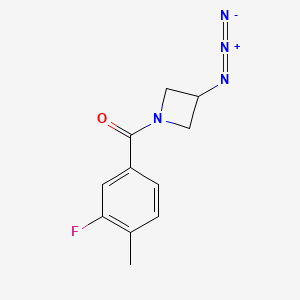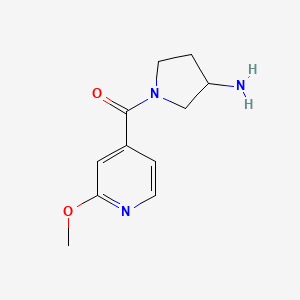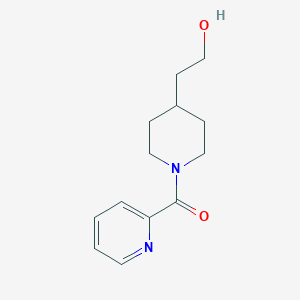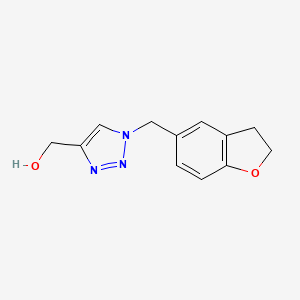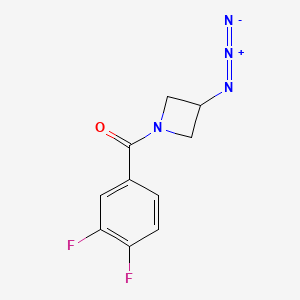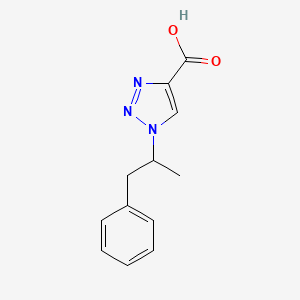![molecular formula C9H16ClNO2 B1489154 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1341385-91-8](/img/structure/B1489154.png)
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Descripción general
Descripción
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one (3CMP) is a synthetic molecule with a wide range of applications in scientific research. It is a common building block for various compounds, and has been used as a starting material for the synthesis of a variety of compounds, ranging from pharmaceuticals to pesticides. 3CMP has also been used in biochemistry and physiology studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Synthetic Applications : The compound has been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, showing its utility in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, its derivatives have shown strong antiarrhythmic and antihypertensive activities, further highlighting its potential in medicinal chemistry applications (Barbara Malawska et al., 2002).
Material Science and Organometallic Chemistry
- Organometallic Complexes : The reaction of similar compounds with NEt3 and metalation with LiN(SiMe3)2 produced salts and complexes, demonstrating the compound's role in the development of novel polymeric structures and organometallic chemistry (Xiaolai Zheng and G. Herberich, 2001).
Pharmacological Research
- Pharmacological Properties : Research has identified derivatives of this compound that possess significant antiarrhythmic, hypotensive, and alpha-adrenolytic activities, suggesting its potential utility in developing new therapeutic agents (B. Malawska et al., 2005).
Analytical and Synthetic Chemistry
- Analytical and Synthetic Utility : Studies have demonstrated the compound's utility in synthetic chemistry, including the synthesis of novel pyrrolidin-2-ones and their applications in creating cyclic analogues of pharmacologically active molecules (S. Ebrik et al., 1998).
Catalyst Development
- Catalysis and Ligand Development : Research involving (imino)pyridine ligands and their palladium(II) complexes has shown that derivatives of this compound can act as effective catalysts in ethylene dimerization, demonstrating its relevance in catalysis and industrial chemistry (George S. Nyamato et al., 2015).
Propiedades
IUPAC Name |
3-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVQGWRDIAQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



